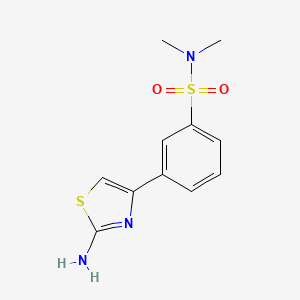

3-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(2-amino-1,3-thiazol-4-yl)benzonitrile” is a high-quality reference standard used for pharmaceutical testing .

Synthesis Analysis

The synthesis of similar compounds, such as “3-(2-amino-1,3-thiazol-4-yl)benzonitrile”, involves the use of aldehyde derivatives (quinoline or quinolone) with 1 mmol of 3-(2-amino-1,3-thiazol-4-yl)coumarin or 5-phenylthiazol-2-amine, and TEAA (1 mL) as a catalyst at room temperature .

Molecular Structure Analysis

The molecular structure of “3-(2-amino-1,3-thiazol-4-yl)benzonitrile” has a molecular weight of 201.25 .

Physical And Chemical Properties Analysis

The compound “3-(2-amino-1,3-thiazol-4-yl)benzonitrile” is a powder with a purity of 95%. It has a storage temperature of 4 degrees Celsius .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The synthesis of novel α-aminophosphonates derivatives incorporating quinoline or quinolone, along with coumarylthiazole or 5-phenylthiazol-2-amine moieties, has been explored. These compounds were designed and synthesized via the Kabachnik–Fields reaction using an ionic liquid and ultrasound irradiation. In vitro antimicrobial screening revealed that several of these compounds exhibit moderate inhibitory activities against both Gram-positive and Gram-negative bacteria. Notably, compounds 9e, 9g, 9h, 9i, 9f, 9g, and 9h demonstrated promising activity, with MIC values ranging between 0.25 and 128 μg/mL. Additionally, compounds 9b, 9c, 9f, 9g, 9h, 10k, and 10l displayed excellent antifungal inhibition, with MIC values ranging from 0.25 to 32 μg/mL .

Anticancer Potential

While specific studies on F2158-1760’s anticancer properties are scarce, it’s worth exploring its potential in this field. Investigating its effects on cancer cell lines, especially liver cancer (HEPG2) and breast cancer (MCF7), could provide valuable insights. Further research is needed to elucidate its mechanisms of action and potential as an anticancer agent .

Anti-HIV Activity

Given the diverse biological activities of thiazole derivatives, including antiviral properties, F2158-1760 might be evaluated for its anti-HIV potential. In vitro assays against HIV-infected cells could shed light on its efficacy and safety .

Wirkmechanismus

Safety and Hazards

The compound “3-(2-amino-1,3-thiazol-4-yl)benzonitrile” has several hazard statements, including H302, H312, H315, H319, H332, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Zukünftige Richtungen

Thiazoles, which include “3-(2-amino-1,3-thiazol-4-yl)benzonitrile”, have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers. They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Eigenschaften

IUPAC Name |

3-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S2/c1-14(2)18(15,16)9-5-3-4-8(6-9)10-7-17-11(12)13-10/h3-7H,1-2H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEPJPFQJMDNMLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CSC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-aminothiazol-4-yl)-N,N-dimethylbenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[(2-fluorophenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate](/img/structure/B6574152.png)

![1-methanesulfonyl-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B6574166.png)

![10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B6574169.png)

![N-[2-(4-ethoxyphenoxy)ethyl]-2,3-dimethoxybenzamide](/img/structure/B6574182.png)

![2,2,5,8-tetramethyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-ium iodide](/img/structure/B6574192.png)

![2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B6574198.png)

![N-(2-methoxy-5-methylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B6574204.png)

![2-{2-[(methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B6574238.png)

![3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-1-(piperidin-1-yl)propan-1-one](/img/structure/B6574240.png)

![N-(3-acetamidophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6574254.png)

![N-(4-acetamidophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6574260.png)